4-Aminocinnamonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(4-aminophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,11H2 |
InChI Key |
YSLYJMRRAPPURP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of 4 Aminocinnamonitrile
Diverse Synthetic Routes to 4-Aminocinnamonitrile
The synthesis of this compound can be achieved through several distinct routes, each employing different precursors and reaction paradigms. Key approaches include palladium-catalyzed cross-coupling reactions and multi-step pathways involving classical functional group interconversions.
Heck Reaction-based Approaches
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a direct method for the formation of the carbon-carbon double bond in this compound. organic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene. libretexts.org For the synthesis of this compound, this translates to the reaction of a 4-haloaniline derivative with acrylonitrile (B1666552).
Research into the Heck coupling of halogenated anilines with acrylonitrile has provided valuable insights into optimal reaction conditions. acs.org Studies have demonstrated that both 4-bromo and 4-iodoaniline (B139537) derivatives can serve as effective coupling partners. The choice of catalyst and reaction conditions is crucial for achieving high conversion and yield. Both heterogeneous catalysts, such as palladium on carbon (Pd/C), and homogeneous systems, like palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands, have been successfully employed. acs.orgresearchgate.net For instance, the reaction of 4-iodo-2,6-dimethylaniline (B1296278) with acrylonitrile using Pd/C as a catalyst proceeds to completion, whereas the less reactive 4-bromo analogue requires a homogeneous system with a phosphine ligand like tri-o-tolylphosphine (B155546) for high conversion. acs.org A consistent outcome of these reactions is the formation of a mixture of (E) and (Z) isomers of the cinnamonitrile (B126248) product. acs.org
| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Time | Conversion/Yield |
|---|---|---|---|---|---|---|
| 4-Bromo-2,6-dimethylaniline | Pd/C | NaOAc | DMA | 140°C | 20 h | Low (3-6.5%) |
| 4-Bromo-2,6-dimethylaniline | Pd(OAc)₂ / tri-o-tolylphosphine | NaOAc | DMA | 140°C | 20 h | High (75-87%) |
| 4-Iodo-2,6-dimethylaniline | Pd/C | NaOAc | DMAc | 140°C | 21 h | Quantitative (81% yield) |
Precursor Chemistry and Functional Group Interconversions
A well-documented synthetic pathway to this compound relies on a multi-step sequence starting from p-nitroaniline, showcasing several key functional group interconversions. prepchem.com This method avoids the direct use of a 4-haloaniline precursor.
The synthesis commences with the diazotization of p-nitroaniline, followed by a Meerwein arylation reaction with acrylonitrile. This step, catalyzed by cupric chloride, forms 2-chloro-3-(4-nitrophenyl)propionitrile. Subsequent dehydrohalogenation of this intermediate, typically achieved by refluxing with a weak base like sodium acetate in an ethanol-water mixture, yields 4-nitrocinnamonitrile (B19025). The final and crucial step is the reduction of the nitro group to an amine. The Bechamp reduction, using iron in an acidic medium, is an effective method for this transformation, affording the final product, this compound, in good yield. prepchem.com
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | p-Nitroaniline | 1. NaNO₂, HCl 2. Acrylonitrile, CuCl₂ | 2-Chloro-3-(4-nitrophenyl)propionitrile | Diazotization / Meerwein Arylation |
| 2 | 2-Chloro-3-(4-nitrophenyl)propionitrile | NaOAc, EtOH/H₂O, Reflux | 4-Nitrocinnamonitrile | Dehydrohalogenation |
| 3 | 4-Nitrocinnamonitrile | Fe, HCl (Bechamp reduction) | This compound | Nitro Group Reduction |
An alternative approach involves the olefination of a suitable precursor like 4-aminobenzaldehyde (B1209532). orgsyn.org This aldehyde can be synthesized from p-nitrotoluene via reduction with reagents like sodium polysulfide. orgsyn.org Once obtained, 4-aminobenzaldehyde can be converted to this compound using olefination reactions such as the Wittig lumenlearning.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.org or Horner-Wadsworth-Emmons reactions. nrochemistry.comwikipedia.orgalfa-chemistry.com The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) carbanion, is particularly advantageous as it generally favors the formation of the thermodynamically more stable (E)-alkene and the water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgalfa-chemistry.com
Catalytic Strategies in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound. The Heck reaction is a prime example of palladium catalysis, where the palladium catalyst cycles through Pd(0) and Pd(II) oxidation states to facilitate the carbon-carbon bond formation. libretexts.org The choice between heterogeneous (e.g., Pd/C) and homogeneous (e.g., Pd(OAc)₂) catalysts can influence reaction efficiency, substrate scope, and scalability. acs.org Homogeneous catalysts often offer higher activity and selectivity but can be more challenging to separate from the product mixture.
In the multi-step synthesis from p-nitroaniline, copper catalysis plays a vital role. Cupric chloride (CuCl₂) is used to catalyze the reaction between the diazonium salt and acrylonitrile, a process known as the Meerwein arylation. prepchem.com This strategy provides an alternative to palladium-catalyzed methods for the initial arylation step.
Synthesis of Advanced this compound Derivatives
The primary amino group of this compound is a versatile functional handle for the synthesis of more complex derivatives through various chemical transformations.
Acylation Reactions Involving the Amino Moiety
The amino group of this compound readily undergoes acylation reactions with common acylating agents to form stable amide derivatives. N-acetylation, a frequent transformation, can be accomplished using reagents such as acetic anhydride (B1165640) or acetyl chloride. nih.govresearchgate.netnih.gov The reaction is often performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. nih.gov For example, reacting this compound with acetic anhydride would yield N-[4-(2-cyanovinyl)phenyl]acetamide. These reactions are typically high-yielding and provide a straightforward method for modifying the electronic and physical properties of the parent molecule. nih.gov
Reactions with Ketene (B1206846) and Diketene (B1670635)
Diketene serves as a reactive four-carbon building block and is known to react with primary aromatic amines to yield acetoacetamide (B46550) derivatives. wikipedia.org In this reaction, the amine attacks one of the carbonyl groups of diketene, leading to the opening of the lactone ring. Therefore, the reaction of this compound with diketene is expected to produce N-[4-(2-cyanovinyl)phenyl]-3-oxobutanamide. This reaction provides a direct route to β-ketoamide derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. wikipedia.org
Ketene, the monomer of diketene, is a highly reactive acetylating agent. While more hazardous to handle than acetic anhydride, it would also react with the amino group of this compound to produce the corresponding N-acetyl derivative, N-[4-(2-cyanovinyl)phenyl]acetamide.
Structural Modifications at the Cinnamoyl Moiety
The cinnamoyl moiety of this compound offers several sites for structural modification, including the aromatic ring, the α,β-unsaturated double bond, and the nitrile group. These modifications allow for the fine-tuning of the molecule's electronic and steric properties.
Modification of the Alkene Double Bond: The exocyclic double bond is a key feature of the cinnamoyl group and is susceptible to various addition reactions. One of the most significant modifications is its reduction.
Selective Hydrogenation: The α,β-unsaturated double bond can be selectively hydrogenated to yield 4-aminodihydrocinnamonitrile. This transformation converts the planar alkene into a more flexible saturated alkyl chain, significantly altering the molecule's geometry. This reaction is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or nickel-based catalysts. The selectivity of this reaction is crucial to avoid the reduction of the nitrile or the aromatic ring. Specialized catalytic systems, such as those inspired by enzymes or employing specific ligands, can enhance the selectivity for C=C bond hydrogenation over the C≡N group. nih.govosti.gov
Modification of the Aromatic Ring: The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the strongly activating amino group (-NH2). wikipedia.org The amino group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the cinnamoyl side chain, substitutions occur at the positions ortho to the amino group (C-3 and C-5).
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring can be achieved using appropriate halogenating agents and a Lewis acid catalyst. For example, bromination using Br2 and FeBr3 would be expected to yield 3,5-dibromo-4-aminocinnamonitrile.
Nitration: The introduction of a nitro group (-NO2) can be accomplished through reaction with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction must be carefully controlled to prevent oxidation of the activating amino group. The resulting product would be 3-nitro-4-aminocinnamonitrile or 3,5-dinitro-4-aminocinnamonitrile.
Design and Synthesis of Substituted Analogs
The primary method for synthesizing this compound and its substituted analogs is the Knoevenagel condensation. nih.govsciensage.info This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. sciensage.info
For the synthesis of this compound analogs, a substituted 4-aminobenzaldehyde is reacted with malononitrile. The versatility of this method lies in the wide variety of commercially available substituted benzaldehydes, allowing for the creation of a large library of analogs with different substituents on the aromatic ring. nih.gov The nature of the substituent on the aldehyde (electron-donating or electron-withdrawing) can influence the reaction rate and yield. nih.govnih.gov
The general reaction scheme is as follows:
Figure 1: General synthesis of this compound analogs via Knoevenagel condensation.
Below is a table detailing the synthesis of various substituted benzylidenemalononitriles, which are analogs of cinnamonitrile, via Knoevenagel condensation, demonstrating the scope of the reaction.
| Aldehyde Substrate (Reactant) | Resulting Analog (Product) | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxybenzylidene)malononitrile | 96 | 10 |
| 4-Hydroxybenzaldehyde | 2-(4-Hydroxybenzylidene)malononitrile | 95 | 12 |
| 4-Methylbenzaldehyde (p-Tolualdehyde) | 2-(4-Methylbenzylidene)malononitrile | 95 | 15 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 96 | 10 |
| 4-(Trifluoromethyl)benzaldehyde | 2-(4-(Trifluoromethyl)benzylidene)malononitrile | 96 | 10 |
| 2-Fluorobenzaldehyde | 2-(2-Fluorobenzylidene)malononitrile | 94 | 20 |
| 4-Fluorobenzaldehyde | 2-(4-Fluorobenzylidene)malononitrile | 74 | 35 |
Data adapted from various Knoevenagel condensation studies demonstrating the synthesis of cinnamonitrile analogs. nih.gov The reaction conditions typically involve a catalyst and are performed at room temperature in an aqueous medium. nih.gov
Green Chemistry Principles in this compound Synthesis
Recent advancements in chemical synthesis have emphasized the importance of green chemistry principles to reduce environmental impact. The synthesis of this compound and its analogs via the Knoevenagel condensation is well-suited for the application of these principles.
Solvent-Free and Microwave-Assisted Reactions: A significant green improvement is the move towards solvent-free reaction conditions. doaj.orgtue.nl Traditional methods often use organic solvents like benzene or ethanol, which contribute to volatile organic compound (VOC) emissions. mdpi.com By performing the condensation in the absence of a solvent, often by simply grinding the reactants together with a solid catalyst, waste is significantly reduced. researchgate.netbhu.ac.in
Furthermore, microwave irradiation has emerged as a powerful tool in green synthesis. oatext.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity. mdpi.comoatext.com For the Knoevenagel condensation, the combination of solvent-free conditions and microwave irradiation provides a rapid, efficient, and environmentally friendly protocol. mdpi.comoatext.com
Use of Reusable and Benign Catalysts: The traditional Knoevenagel condensation often employs catalysts like piperidine (B6355638) or pyridine, which are hazardous. doaj.orgtue.nl Green chemistry encourages the use of more benign and reusable catalysts. researchgate.net
Benign Bases: Environmentally friendly amines and ammonium (B1175870) salts, such as ammonium bicarbonate, have been successfully used to replace toxic catalysts. tue.nl
By integrating these green chemistry principles—avoiding organic solvents, utilizing microwave energy, and employing recyclable, non-toxic catalysts—the synthesis of this compound and its derivatives can be made substantially more sustainable and efficient. doaj.orgmdpi.comresearchgate.net
Chemical Reactivity and Mechanistic Pathways of 4 Aminocinnamonitrile
Fundamental Reaction Mechanisms
The fundamental reaction mechanisms of 4-aminocinnamonitrile are rooted in the electronic properties of its constituent moieties. The electron-donating amino group significantly influences the reactivity of the conjugated π-system, which includes the alkene and nitrile groups.
The primary amino group (-NH2) attached to the phenyl ring is a key center of nucleophilicity in the this compound molecule. The lone pair of electrons on the nitrogen atom makes it an effective nucleophile, capable of participating in a variety of reactions. savemyexams.com Computational studies on the related compound β-aminocinnamonitrile (ACN) classify it as a strong nucleophile, with a calculated nucleophilicity index (N) of 3.13 eV. researchgate.net This strong nucleophilic character is significant in its reactions, particularly in cycloadditions where it can influence the reaction pathway. For instance, in the reaction with 4-chlorobenzonitrile (B146240) oxide, an intramolecular hydrogen bond can form between the amine group of ACN and the oxygen of the nitrile oxide in the transition state, which favors the reaction. researchgate.net
While the amino group provides nucleophilic character, the nitrile (C≡N) and alkene (C=C) groups introduce electrophilic sites. The carbon atom of the nitrile group is inherently electrophilic due to the significant electronegativity difference between carbon and nitrogen, which polarizes the triple bond. libretexts.orgopenstax.org This makes it susceptible to attack by nucleophiles. libretexts.orglibretexts.org Studies on β-aminocinnamonitrile (ACN) have classified it as being on the borderline between a moderate and strong electrophile, with a calculated electrophilicity index (ω) of 1.48 eV. researchgate.net
Both the nitrile and the alkene moieties can act as dipolarophiles in cycloaddition reactions, reacting with 1,3-dipoles. The competition between these two sites is a central theme in the chemistry of aminocinnamonitriles. rsc.orgrsc.org
Pericyclic reactions, particularly cycloadditions, represent a significant class of transformations for this compound. msu.edu These reactions involve a cyclic transition state and a concerted reorganization of electrons, often with high stereospecificity. msu.edu The presence of both a C=C double bond and a C≡N triple bond makes aminocinnamonitrile a versatile substrate for such reactions. rsc.org
A prominent example of pericyclic reactivity is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. libretexts.orgox.ac.uk In this reaction, a 1,3-dipole, such as a nitrile oxide, reacts with a dipolarophile (the alkene or nitrile group of this compound) to form a five-membered heterocyclic ring. uchicago.edubeilstein-journals.org The reaction of β-aminocinnamonitrile and its derivatives with various benzonitrile (B105546) oxides has been shown to yield primary products such as 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazoles (from reaction at the nitrile group) and 3-aryl-4-cyano-5-phenylisoxazoles (from reaction at the alkene group). rsc.org A computational study using Molecular Electron Density Theory (MEDT) on the reaction between 4-chlorobenzonitrile oxide (CBNO) and β-aminocinnamonitrile (ACN) confirmed the viability of this zwitterionic-type [3+2] cycloaddition. researchgate.netresearchgate.net
The presence of two potential reaction sites (the C=C and C≡N bonds) for cycloaddition introduces the issue of chemoselectivity. Studies have shown that both bonds can react, leading to a mixture of products. rsc.orgrsc.org The reaction of β-aminocinnamonitrile with benzonitrile oxides can yield both 1,2,4-oxadiazoles (via addition to the C≡N bond) and isoxazoles (via addition to the C=C bond). rsc.org
The selectivity of this reaction is influenced by the substitution pattern on the aminocinnamonitrile. For instance, N,N-disubstituted aminocinnamonitriles tend to yield only the isoxazole (B147169) product, indicating that the reaction occurs exclusively at the C=C bond. rsc.org
A detailed MEDT study of the reaction between 4-chlorobenzonitrile oxide and β-aminocinnamonitrile predicted total chemo- and regioselectivity. researchgate.net The energetically favored pathway involves the nitrile oxide reacting with the nitrile group of the aminocinnamonitrile to form a 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazole. researchgate.netresearchgate.net This selectivity is attributed to a favorable intramolecular hydrogen bond in the transition state. researchgate.net
| Reactant | Reaction Site | Product Type | Reference |
|---|---|---|---|
| β-Aminocinnamonitrile (unsubstituted amine) | C≡N (major) and C=C (minor) | 1,2,4-Oxadiazole (B8745197) and Isoxazole | rsc.org |
| N-Monosubstituted Aminocinnamonitriles | C≡N and C=C | 1,2,4-Oxadiazole and Isoxazole | rsc.org |
| N,N-Disubstituted Aminocinnamonitriles | C=C only | Isoxazole | rsc.org |
| β-Aminocinnamonitrile with 4-Chlorobenzonitrile Oxide (Theoretical) | C≡N only | 1,2,4-Oxadiazole | researchgate.net |
Pericyclic Reactions and Cycloadditions
Reaction Kinetics and Thermodynamic Considerations
Thermodynamic parameters for the [3+2] cycloaddition reaction between 4-chlorobenzonitrile oxide (CBNO) and β-aminocinnamonitrile (ACN) have been calculated. researchgate.net The reaction is characterized as a zwitterionic type and proceeds via a non-concerted, two-stage, one-step mechanism. researchgate.netresearchgate.net The activation enthalpy for the most favorable pathway (leading to the 1,2,4-oxadiazole) was found to be 11.8 kcal/mol in the gas phase. researchgate.net
| Parameter | Solvent | Value |
|---|---|---|
| Activation Enthalpy (ΔH‡) | Gas Phase | 11.8 kcal/mol |
| Benzene (B151609) | 14.2 kcal/mol | |
| Methanol (B129727) | 16.6 kcal/mol | |
| Global Electron Density Transfer at TS | Gas Phase | > 0.14 e |
| Electrophilicity Index (ω) of ACN | - | 1.48 eV |
| Nucleophilicity Index (N) of ACN | - | 3.13 eV |
The global electron density transfer value suggests the reaction has some polar character, which is consistent with the experimental observation that polar solvents accelerate the reaction rate. researchgate.netrsc.org The reaction is also highly exergonic, indicating that the formation of the cycloadducts is thermodynamically favorable. researchgate.net
Intramolecular and Intermolecular Interactions Driving Reactivity
The chemical reactivity of a molecule is fundamentally governed by its electronic structure and the non-covalent interactions it can engage in, both within the molecule (intramolecular) and with its surrounding environment (intermolecular). For this compound, these interactions play a crucial role in dictating its behavior in chemical reactions, influencing reaction rates, selectivity, and mechanistic pathways.
Intramolecular Interactions
Intramolecular interactions are forces that occur between different parts of the same molecule. In molecules like aminocinnamonitriles, a key intramolecular interaction is hydrogen bonding. wikipedia.org While direct studies on this compound are limited, research on its isomer, β-aminocinnamonitrile, in a [3+2] cycloaddition reaction with 4-chlorobenzonitrile oxide provides significant insights. researchgate.net In the transition state of this reaction, an intramolecular hydrogen bond forms between the amine (-NH2) group of the aminocinnamonitrile and the oxygen atom of the nitrile oxide. researchgate.net This interaction is a type of dipole-dipole force where a hydrogen atom bonded to a highly electronegative atom (like nitrogen) is attracted to another electronegative atom in the vicinity. libretexts.orgsaskoer.ca Such intramolecular hydrogen bonds can stabilize specific conformations of a molecule, making them more favorable for reaction. nih.gov This stabilization can lower the activation energy of a reaction, thereby accelerating its rate. researchgate.net
The formation of a stable six-membered ring via an intramolecular hydrogen bond is a common motif in organic molecules and is known to be more stable than corresponding five-membered rings. mdpi.com In the context of reactivity, this stabilization of the transition state is a critical factor. The strength of such a hydrogen bond can be understood as a 4-electron, 3-center bonding interaction. osti.gov
Intermolecular Interactions
Intermolecular forces are the attractions or repulsions between neighboring molecules. libretexts.org These forces, which include dipole-dipole interactions, London dispersion forces, and hydrogen bonds, are critical in understanding how solvents influence chemical reactions. saskoer.ca The reactivity of aminocinnamonitriles can be significantly affected by the solvent environment.
In the study of β-aminocinnamonitrile, it was observed that the reaction's activation enthalpy changes with the solvent, being 14.2 kcal/mol in benzene (a non-polar solvent) and 16.6 kcal/mol in methanol (a polar, protic solvent). researchgate.net This indicates that intermolecular interactions between the solute and solvent molecules play a role in the reaction energetics. Polar solvents can stabilize charged or polar transition states, but they can also form hydrogen bonds with the reactants. nih.gov For instance, a protic solvent like methanol can form an intermolecular hydrogen bond with the reactant, which can sometimes compete with or modify the intramolecular interactions. researchgate.net In the case of the cycloaddition of β-aminocinnamonitrile, the presence of methanol was found to enhance the reaction by hydrogen bonding to the oxygen atom of the other reactant, 4-chlorobenzonitrile oxide. researchgate.net
The table below summarizes the key types of interactions and their potential effects on the reactivity of a molecule like this compound.
| Interaction Type | Description | Potential Effect on Reactivity |
| Intramolecular Hydrogen Bond | Attraction between a hydrogen atom of the amino group and the nitrogen atom of the nitrile group or another acceptor within the molecule. | Stabilizes specific conformations, can lower the activation energy of reactions by stabilizing transition states. researchgate.net |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. This compound is expected to have a significant dipole moment. | Influences how molecules orient themselves and interact with each other and with polar solvents. saskoer.calibretexts.org |
| Solvent Effects (Intermolecular) | Interactions with surrounding solvent molecules, including hydrogen bonding and general polarity effects. nih.gov | Can alter reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. researchgate.net |
Detailed Research Findings
Computational studies, such as those employing Molecular Electron Density Theory (MEDT), provide a powerful lens through which to analyze these interactions. researchgate.net For the reaction of β-aminocinnamonitrile, Natural Bond Orbital (NBO) analysis is used to understand the charge distribution and donor-acceptor interactions within the molecule. researchgate.netresearchgate.net NBO analysis can quantify the stabilization energy associated with delocalization interactions, such as those from a lone pair orbital to an anti-bonding orbital, which are fundamental to understanding bonding and reactivity. uni-muenchen.deuba.ar
The table below presents conceptual data derived from the study of β-aminocinnamonitrile, illustrating the kind of information that would be crucial for a full understanding of this compound's reactivity. researchgate.net
| Parameter | Solvent | Value (kcal/mol) | Significance |
| Activation Enthalpy (ΔH‡) | Gas Phase | 11.8 | Baseline energy barrier for the reaction without solvent influence. |
| Benzene | 14.2 | Increased energy barrier in a non-polar solvent. | |
| Methanol | 16.6 | Highest energy barrier in a polar, protic solvent, indicating specific solvent interactions. | |
| Activation Gibbs Free Energy (ΔG‡) | Gas Phase | 24.3 | Accounts for entropy, providing a measure of reaction spontaneity under standard conditions. |
These findings underscore the intricate interplay between the inherent structural features of the aminocinnamonitrile molecule and its immediate chemical environment. The amino and nitrile groups not only define the molecule's core reactivity but also mediate a network of subtle intramolecular and intermolecular forces that collectively shape the mechanistic pathways it can undertake. A comprehensive understanding of these interactions is therefore essential for predicting and controlling the chemical behavior of this compound.
Tautomerism and Conformational Dynamics of 4 Aminocinnamonitrile
Identification of Tautomeric Forms (e.g., Amino-Imino)
Prototropic tautomerism involves the migration of a proton, accompanied by a rearrangement of double bonds. nih.gov In 4-Aminocinnamonitrile, the presence of an amino group attached to an aromatic system allows for the existence of different tautomeric forms. The primary equilibrium is the amino-imino tautomerism. nih.govmun.ca
The two main tautomers are:
Amino form: This is the canonical and generally more stable form, where the nitrogen is an amino group (-NH2) attached to the benzene (B151609) ring, preserving the ring's aromaticity.
Imino form: A less common tautomer where a proton has migrated from the exocyclic nitrogen to a ring carbon, resulting in a quinoid-like structure with an imino group (=NH). This form disrupts the aromaticity of the benzene ring, which typically makes it less stable. researchgate.net
Theoretical studies on analogous compounds, such as aminopurines and cytosine, confirm that while amino-imino tautomerization is possible, the amino form is overwhelmingly dominant under normal conditions. nih.govscialert.net The imino forms are considered rare tautomers and are generally higher in energy. mdpi.com
Energetic Landscape of Tautomeric Equilibria
The relative stability of the tautomers is determined by their Gibbs free energy difference. This energetic landscape is significantly influenced by the phase (gas or solution) of the molecule.
In the gas phase, the intrinsic stability of the tautomers can be evaluated without the influence of a surrounding medium. Computational studies on similar aromatic amines consistently show that the amino tautomer is significantly more stable than the imino tautomer. For example, ab initio calculations for 4-pyridone/4-hydroxypyridine show the hydroxy (analogous to amino) form is more stable by 2.4 kcal/mol. wayne.edu The primary reason for this stability is the preservation of the aromatic system in the amino form, which would be lost in the quinoidal structure of the imino tautomer. researchgate.net This loss of aromatic stabilization energy makes the imino form energetically unfavorable.
The tautomeric equilibrium can be significantly shifted by the solvent environment. academie-sciences.frrsc.org The polarity of the solvent is a key factor; polar solvents tend to stabilize the tautomer with the larger dipole moment. researchgate.netnih.gov
Generally, the imino form, with its charge-separated character, is more polar than the amino form. Therefore, increasing the solvent polarity is expected to stabilize the imino tautomer relative to the amino form, thereby reducing the energy difference between them. nih.gov However, even in highly polar solvents, the inherent stability of the aromatic amino form is substantial. For many aromatic amines, this means that while the energy gap may narrow, the amino form remains the predominant species in solution. mdpi.commdpi.com Studies on β-ketonitriles have shown that an increase in solvent polarity raises the proportion of the more polar enol forms. researchgate.net
Table 1: Predicted Solvent Influence on Tautomeric Equilibrium
| Solvent Environment | Expected Predominant Tautomer | Relative Stability of Imino Form |
|---|---|---|
| Gas Phase / Nonpolar | Amino | Very Low |
| Aprotic Polar | Amino | Increased, but still low |
| Protic Polar | Amino | Increased, but still low |
Conformational Analysis and Rotational Barriers
Conformational isomerism in this compound arises from rotation around its single bonds. The most significant rotational barriers are associated with the bond between the phenyl ring and the vinyl group (C-C) and the bond between the phenyl ring and the amino group (C-N).
Rotation around the C-C bond: Rotation around the single bond connecting the phenyl ring and the propenenitrile side chain determines the planarity of the molecule. A fully planar conformation would maximize π-conjugation across the molecule, but may be hindered by steric repulsion. The rotational barrier is expected to be modest, similar to that in other substituted styrenes. For comparison, the rotational barrier in propene is about 8.0 kJ/mol (1.9 kcal/mol). imperial.ac.uk
Rotation around the C-N bond: The rotation of the amino group is also an important conformational factor. The barrier to rotation around the C(sp²)-N bond in related molecules like phenylurea is approximately 8.6-9.4 kcal/mol. nih.gov This relatively high barrier is due to the partial double bond character resulting from the conjugation of the nitrogen lone pair with the aromatic π-system.
The molecule is likely to exist predominantly in a staggered conformation to minimize torsional strain, which is the repulsion between electron clouds in adjacent bonds. libretexts.org
Table 2: Estimated Rotational Energy Barriers
| Bond | Type of Rotation | Estimated Barrier (kcal/mol) | Consequence |
|---|---|---|---|
| Phenyl—Vinyl | C(aryl)-C(vinyl) | ~2-5 | Affects overall planarity and conjugation |
| Phenyl—Amino | C(aryl)-N | ~8-9 | Restricts free rotation of the amino group |
Influence of Substituents on Tautomeric and Conformational States
The introduction of different substituents onto the aromatic ring or side chain can significantly alter the tautomeric and conformational landscape. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is crucial. scialert.net
Influence on Tautomerism: An EDG at a position ortho or para to the amino group would increase the electron density on the nitrogen, potentially stabilizing the amino form further. Conversely, a strong EWG could decrease the basicity of the amino nitrogen but might offer some stabilization to the conjugated system of a potential imino tautomer. Studies on substituted purines and adenines show that substituents can indeed change tautomeric preferences, sometimes making a less common tautomer more stable. nih.govmdpi.comnih.gov For instance, in some substituted purines, the N7H tautomer can become more stable than the N9H form in polar solvents. mdpi.com
Influence on Conformation: Substituents can also affect rotational barriers. Bulky substituents in the ortho positions would create steric hindrance, likely increasing the rotational barrier around the C-C and C-N bonds and forcing the molecule into a non-planar conformation. Electronic effects of para-substituents can also modulate the C(aryl)-C(vinyl) rotational barrier by altering the degree of π-conjugation across that bond. biomedres.us
Advanced Spectroscopic Characterization and Electronic Structure of 4 Aminocinnamonitrile
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
A conjugated system, such as the one present in 4-Aminocinnamonitrile, which includes a phenyl ring, a cyano group, and an amino group linked by a carbon-carbon double bond, is expected to exhibit characteristic UV-Vis absorption and emission spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR Studies for Tautomeric and Conformational ExchangeDynamic NMR studies could potentially provide information on conformational exchange processes, such as restricted rotation around the C-N bond of the amino group. At different temperatures, changes in the line shapes of the NMR signals could indicate the rates of these dynamic processes. However, significant tautomeric exchange is not expected for this molecule under normal conditions.
Without access to published experimental spectra or computational studies specifically for this compound, any further discussion would be purely speculative and would not meet the requirements for a scientifically accurate and data-driven article.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions, providing unambiguous evidence for reaction mechanisms. wikipedia.orgyoutube.com By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the position of the labeled atom in the products, elucidating bond-forming and bond-breaking steps. creative-proteomics.com This method is particularly valuable for distinguishing between proposed reaction pathways that are otherwise difficult to differentiate. youtube.com
While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to hypothesize how its reaction mechanisms could be investigated. For instance, in reactions involving the amino group, such as N-alkylation or acylation, labeling the nitrogen atom with ¹⁵N would allow for its unequivocal tracking. Analysis of the products using mass spectrometry or NMR spectroscopy would confirm whether the original nitrogen atom is retained or participates in an intermolecular exchange.
Furthermore, kinetic isotope effect (KIE) studies can provide profound insights into the transition states of reactions. nih.gov The KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. nih.gov For example, to study the mechanism of addition reactions across the α,β-unsaturated nitrile system of this compound, one could synthesize deuterated analogues.
Potential Isotopic Labeling Applications for this compound:
| Labeled Position | Isotope | Potential Mechanistic Study | Analytical Technique |
| Amino Group | ¹⁵N | Elucidating pathways in condensation or substitution reactions. | Mass Spectrometry, ¹⁵N NMR |
| α-carbon | ²H (D) | Probing the transition state of addition reactions via KIE. | Reaction Kinetics, Mass Spectrometry |
| β-carbon | ²H (D) | Investigating electrophilic or nucleophilic attack at the double bond. | Reaction Kinetics, NMR |
| Aromatic Ring | ²H (D) | Studying mechanisms of electrophilic aromatic substitution. | Product Analysis, NMR |
By measuring the rates of reaction for the labeled and unlabeled compounds, the magnitude of the KIE can be determined, providing information about the rate-determining step and the nature of the transition state. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules. nih.govrsc.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations that result in a change in the dipole moment. univ-tlse3.fr In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, probing vibrations that cause a change in the molecule's polarizability. nih.gov Because their selection rules are different, IR and Raman spectroscopy are often used as complementary methods to obtain a more complete vibrational profile of a molecule. rsc.org
Functional Group Analysis and Characteristic Vibrational Modes
The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups: the primary amino group (-NH₂), the p-substituted benzene (B151609) ring, the carbon-carbon double bond (-CH=CH-), and the nitrile group (-C≡N). Each of these groups gives rise to characteristic bands in the IR and Raman spectra, allowing for functional group identification. researchgate.net
The amino group typically exhibits two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The -C≡N stretching vibration is a particularly strong and sharp band in both IR and Raman spectra, typically appearing in the 2260-2200 cm⁻¹ range. The aromatic ring and the vinyl group contribute to a complex series of bands corresponding to C-H stretching, C=C stretching, and various bending modes.
Predicted Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Amino (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 | Medium-Strong | Weak |
| N-H Symmetric Stretch | 3400 - 3300 | Medium-Strong | Weak | |
| N-H Scissoring (Bending) | 1650 - 1580 | Medium-Strong | Weak | |
| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2215 | Strong, Sharp | Strong, Sharp |
| Vinyl (-CH=CH-) | C=C Stretch | 1640 - 1610 | Medium | Strong |
| C-H Stretch | 3080 - 3020 | Medium | Medium | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium | Strong |
| (p-disubstituted) | C=C Ring Stretch | 1615 - 1575, 1520 - 1480 | Medium-Strong | Medium-Strong |
| C-H Out-of-plane Bend | 860 - 800 | Strong | Weak |
Conformational Markers in Vibrational Spectra
Molecules with single bonds, like this compound, can exist as a mixture of different rotational isomers, or conformers. iu.edu.sa Vibrational spectroscopy can be a sensitive probe for conformational analysis, as different conformers may exhibit unique vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). rsc.orgnih.gov For this compound, rotation around the C(aryl)–C(vinyl) single bond could lead to different orientations of the vinylnitrile group relative to the aminophenyl ring.
If distinct conformers are present in significant populations at a given temperature, the vibrational spectrum may show split peaks or shoulders on existing bands. rsc.org Each conformer would have its own unique set of vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, specific spectral features can be assigned to individual conformers, serving as "conformational markers." iu.edu.sanih.gov These markers can then be used to study the conformational equilibrium under different conditions, such as changes in temperature or solvent.
Hydrogen Bonding Interactions from Vibrational Shifts
Hydrogen bonding significantly influences the vibrational spectra of molecules. researchgate.net In this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) can act as an acceptor. This allows for the formation of intermolecular hydrogen bonds in the solid state or in concentrated solutions.
The formation of a hydrogen bond (N-H···N) weakens the N-H bond, causing its stretching vibration to shift to a lower frequency (a redshift). primescholars.com This shift is typically accompanied by significant band broadening and an increase in intensity. researchgate.netmdpi.com Conversely, the C≡N stretching frequency may experience a slight shift to a higher frequency (a blueshift) upon participation in a hydrogen bond, as the electron density on the nitrogen is pulled away, strengthening the carbon-nitrogen triple bond. These spectral shifts serve as direct evidence of hydrogen bonding interactions. frontiersin.orgnih.gov
Expected Vibrational Shifts in this compound due to Hydrogen Bonding:
| Vibrational Mode | "Free" (Non-H-bonded) Wavenumber (cm⁻¹) | H-bonded Wavenumber (cm⁻¹) | Expected Shift |
| N-H Stretch | ~3400-3500 | ~3200-3400 | Redshift, Broadening |
| C≡N Stretch | ~2220 | ~2225-2235 | Blueshift, Sharpening |
Mass Spectrometry for Mechanistic Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺·). This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals or molecules. wikipedia.org The pattern of these fragment ions, known as the mass spectrum, provides a molecular fingerprint that can be used for structural elucidation. libretexts.org
The fragmentation of the this compound molecular ion (m/z = 144) would be directed by the functional groups present. The nitrogen atom, the aromatic ring, and the unsaturated side chain all influence the cleavage patterns. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms, like this compound, will have an even nominal molecular weight, which is consistent with its molar mass of 144.17 g/mol . miamioh.edu
Predicted Fragmentation Pathways for this compound:
The fragmentation process begins with the formation of the molecular ion, M⁺·, at m/z 144. Key fragmentation pathways would likely involve the loss of small, stable neutral species.
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles is the elimination of HCN (27 u). This would lead to a fragment ion at m/z 117.
Loss of a Hydrogen Radical (H·): Cleavage of a C-H or N-H bond can result in the loss of a hydrogen radical, producing a stable, even-electron ion at m/z 143. miamioh.edu
Loss of the Nitrile Radical (·CN): Cleavage of the C-CN bond would result in the loss of a nitrile radical (26 u), yielding a fragment at m/z 118.
Formation of the Aminotropylium Ion: Rearrangement and cleavage of the side chain could lead to the formation of a stable aminotropylium-like ion or an azatropylium ion, contributing to fragments in the m/z 90-92 range.
Cleavage of the Side Chain: Fragmentation of the vinyl group could lead to various smaller ions.
Table of Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Identity | Neutral Loss |
| 144 | [M]⁺· (Molecular Ion) | - |
| 143 | [M-H]⁺ | H· |
| 118 | [M-CN]⁺ | ·CN |
| 117 | [M-HCN]⁺ | HCN |
| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺· | C₂H₂N· or CH₂N· |
| 77 | [C₆H₅]⁺ | C₃H₃N₂· |
Computational and Theoretical Investigations of 4 Aminocinnamonitrile
Density Functional Theory (DFT) Calculations
DFT has become a standard method in quantum chemistry for calculating the electronic structure of molecules. It is used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and parameters related to chemical reactivity.
Geometry Optimization and Molecular Structure Elucidation
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)
Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. tci-thaijo.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. nih.govscirp.org A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov For molecules similar to 4-aminocinnamonitrile, the HOMO is often localized on the electron-rich aminophenyl part of the molecule, while the LUMO may be distributed over the conjugated π-system, including the cyano group. mdpi.commdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Note: These are representative values and not specific calculated data for this compound)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.6 to -6.7 |
| ELUMO | -1.5 to -1.8 |
Calculation of Chemical Reactivity Indices
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using conceptual DFT. nih.govscielo.org.mxfrontiersin.org These indices help in quantifying the reactivity of a molecule.
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions. For instance, a high electrophilicity index suggests a molecule is a good electron acceptor. nih.gov
Table 2: Illustrative Global Chemical Reactivity Indices (Note: These are representative values and not specific calculated data for this compound)
| Descriptor | Definition | Illustrative Value Range |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 5.6 - 6.7 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.5 - 1.8 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.55 - 4.25 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.95 - 2.45 eV |
Prediction of Spectroscopic Properties (e.g., IR, NMR chemical shifts)
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure verification.
IR Spectra: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum. wisc.edu These calculations help in assigning the vibrational modes of the molecule to specific absorption bands observed experimentally. For this compound, characteristic frequencies for N-H stretching of the amino group, C≡N stretching of the nitrile group, C=C stretching of the alkene and aromatic ring, and various bending modes would be predicted. youtube.comresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.govlehigh.edu These theoretical shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra. nih.govsharif.edu
Simulation of UV-Vis Absorption Profiles
TD-DFT calculations can predict the electronic transitions of a molecule, providing information about the absorption wavelengths (λmax), excitation energies, and oscillator strengths (a measure of transition probability). scirp.orgyoutube.com This allows for the simulation of the UV-Vis absorption spectrum. nih.govresearchgate.net For a conjugated system like this compound, the main absorption bands are typically due to π → π* transitions within the molecule's extended chromophore. nih.gov The calculations are often performed both in the gas phase and with a solvent model (like the Polarizable Continuum Model, PCM) to account for the effect of the solvent on the electronic transitions. researchgate.net
Table 3: Illustrative TD-DFT Electronic Transition Data (Note: These are representative values and not specific calculated data for this compound)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|
Analysis of Excited States and Charge Transfer Transitions
The study of excited states is crucial for understanding the photophysical properties of a molecule, such as its absorption and emission of light. For donor-acceptor systems like this compound, which contains an electron-donating amino group and an electron-accepting nitrile group connected by a π-conjugated system, intramolecular charge transfer (ICT) is an expected phenomenon upon electronic excitation.
Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and higher-level ab initio calculations are typically employed to model these processes. These calculations can determine the energies of the ground and excited states, the nature of electronic transitions (e.g., local excitation vs. charge transfer), and the change in dipole moment between states.
Despite the suitability of this compound for such studies, dedicated computational research analyzing its specific excited-state dynamics and charge transfer transitions appears to be limited in published literature. While extensive research exists for analogous molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), this data cannot be directly extrapolated to this compound. digitellinc.comnih.govnih.gov
Molecular Electron Density Theory (MEDT) Studies on Reaction Mechanisms
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study organic reaction mechanisms by analyzing the changes in electron density along the reaction pathway. nih.govnih.gov It provides insights into the electronic factors that govern reactivity and selectivity.
Transition State Analysis and Activation Energies
Within the MEDT framework, the analysis of the transition state (TS) is fundamental. This involves locating the TS structure on the potential energy surface and calculating its energy, which determines the activation energy of the reaction. The electronic structure of the TS provides critical information about bond-forming and bond-breaking processes. Without specific MEDT studies on reactions involving this compound, there is no available data concerning the calculated transition state geometries or activation energies for its reactions under this theoretical model.
Global Electron Density Transfer in Reaction Processes
A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net amount of electronic charge that flows between the interacting molecules at the transition state. mdpi.comnih.gov The magnitude of GEDT is a critical indicator of the polar nature of a reaction and is often correlated with the reaction's activation energy. mdpi.com As no MEDT studies focused on this compound were identified, there is no specific data on GEDT values for its reaction processes.
Advanced Quantum Chemical Methods (e.g., MP4)
Advanced quantum chemical methods, such as Møller-Plesset perturbation theory (e.g., MP4) and Coupled Cluster (CC) theory, offer high accuracy for calculating molecular energies and properties by incorporating a significant degree of electron correlation. These methods are computationally intensive but provide benchmark-quality results that can be used to validate less demanding methods like DFT. A literature search did not uncover any studies where advanced computational methods like MP4 have been specifically applied to investigate the properties of this compound.
Molecular Dynamics Simulations for Solvent and Temperature Effects
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules and their response to changes in temperature. rsc.orgnih.gov For this compound, MD simulations could provide valuable insights into how solvent polarity and temperature affect its conformational flexibility, solvation structure, and potentially its charge-transfer dynamics in the excited state.
Despite the potential for such investigations, there are no specific published studies detailing molecular dynamics simulations performed on this compound to analyze solvent and temperature effects. General applications of MD simulations show that temperature can influence the kinetic energy of molecules, affecting interaction strengths and structural stability, while different solvents can alter molecular organization and diffusion. mdpi.comrsc.org
Applications in Chemical Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Complex Organic Scaffolds
4-Aminocinnamonitrile serves as a valuable precursor for constructing a variety of complex organic molecules, particularly nitrogen-containing heterocyclic systems and chromophores. The strategic placement of its reactive functional groups allows for a range of chemical transformations.
The synthesis of indole (B1671886) rings, a core structure in many biologically active compounds, can be achieved using aminonitrile precursors. nih.gov The general strategy involves the cyclization of α-aminonitriles derived from aminocinnamic acid derivatives under basic conditions to yield indole-3-acetic acid derivatives. nih.gov
Following this established reactivity, this compound is a suitable starting material for producing 4-aminoindole (B1269813) derivatives. The presence of the amino group on the phenyl ring allows for further functionalization, providing access to a wide array of substituted indoles that are otherwise challenging to synthesize. The nitrile group is a key participant in the cyclization process that forms the indole scaffold.
The reactive nitrile and amino functionalities of this compound make it an ideal substrate for synthesizing a variety of heterocyclic compounds through cyclization and condensation reactions. Enaminonitriles, a class of compounds to which this compound belongs, are recognized as versatile materials for creating diverse heterocyclic systems. nih.govresearchgate.netresearchgate.net
Oxadiazoles (B1248032) : Research has shown that β-aminocinnamonitrile reacts with benzonitrile (B105546) oxides to yield 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazoles. rsc.org This reaction demonstrates a direct pathway where the nitrile group of the cinnamonitrile (B126248) derivative participates in a [3+2] cycloaddition with the nitrile oxide to form the 1,2,4-oxadiazole (B8745197) ring. This compound can be employed in similar synthetic strategies to produce oxadiazoles bearing an aminophenyl substituent, which can be used for further chemical modifications. The synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of diacylhydrazines or the oxidative cyclization of N-acylhydrazones, highlighting the versatility of nitrile-containing precursors in forming this heterocyclic core. nih.govnih.govorganic-chemistry.org
Pyridones : Pyridones are privileged scaffolds in medicinal chemistry and are traditionally synthesized through condensation reactions of acyclic building blocks or transformations of pyran-2-one derivatives. chemrxiv.orgnih.gov The structure of this compound, containing a reactive amino group and a conjugated nitrile system, presents it as a potential building block for pyridone synthesis. It can participate in cyclization reactions with activated carbonyl compounds, where the amino group acts as a nucleophile and the rest of the molecule forms the backbone of the resulting pyridone ring. Modern methods for pyridone synthesis include gold-catalyzed cyclizations and aza Diels-Alder reactions, which could potentially be adapted for substrates like this compound. organic-chemistry.orgorganic-chemistry.org
Triazoles : The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the reaction of hydrazine (B178648) with carboxylic acid derivatives or other precursors containing a carbon-nitrogen triple bond. nih.govgoogle.com The nitrile group in this compound can serve as the electrophilic carbon source for cyclization with hydrazine or its derivatives to form the aminotriazole ring. nih.gov The presence of the primary amino group on the phenyl ring offers a site for introducing additional diversity into the final molecule. The development of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has also become a prominent method for synthesizing 1,2,3-triazoles, showcasing the importance of nitrogen-rich building blocks. frontiersin.orgresearchgate.net
| Heterocyclic Compound | Synthetic Approach Involving Aminocinnamonitrile | Key Functional Group Utilized |
| Oxadiazoles | Cycloaddition reaction with nitrile oxides. rsc.org | Nitrile (C≡N) |
| Pyridones | Potential for condensation/cyclization with carbonyl compounds. chemrxiv.orgorganic-chemistry.org | Amino (NH₂) and conjugated system |
| Triazoles | Cyclization reaction with hydrazine or its derivatives. nih.govgoogle.com | Nitrile (C≡N) and Amino (NH₂) |
Azo dyes, characterized by the -N=N- azo group, represent one of the most important classes of industrial colorants. cuhk.edu.hk Their synthesis fundamentally relies on the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. jbiochemtech.com
This compound is an ideal precursor for the synthesis of novel azo dyes. The primary aromatic amino group can be readily converted into a diazonium salt under standard conditions (e.g., using sodium nitrite (B80452) and hydrochloric acid at low temperatures). cuhk.edu.hkimpactfactor.org This reactive diazonium intermediate can then be coupled with various aromatic compounds, such as phenols, naphthols, or anilines, to generate a wide range of azo dyes.
The resulting dyes would incorporate the cinnamonitrile moiety, which acts as a powerful auxochrome and can significantly influence the final color and properties of the dyestuff. The extended π-conjugation provided by the cinnamonitrile structure can lead to a bathochromic (red) shift in the absorption maximum, resulting in deeper colors. The nitrile and amino groups also offer sites for further modification to fine-tune the dye's solubility, affinity for fabrics, and fastness properties. sapub.org
Exploration in Novel Organic Materials
The conjugated π-electron system of this compound, combined with its electron-donating (amino) and electron-withdrawing (nitrile) groups, makes it an intriguing candidate for the development of novel organic materials with specific electronic and optical properties.
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a change in chemical environment. rsc.org The electronic structure of this compound suggests its potential as a core component in such systems. The aromatic amino group can be protonated or oxidized, which would drastically alter the electronic properties of the entire conjugated system. This change could manifest as a significant shift in its fluorescence or absorption spectrum, forming the basis of a molecular switch. nih.gov
Furthermore, molecules that exhibit distinct responses to multiple inputs can be assembled into molecular logic gates, which perform Boolean operations at the molecular level. nih.govnih.gov A derivative of this compound could be designed to respond to specific chemical inputs (e.g., pH and a specific ion), with the output signal (e.g., fluorescence) corresponding to a logical operation like AND or OR. Such systems are foundational for the development of molecular computing and advanced biosensors. nih.gov
Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govsemanticscholar.org A key requirement for these materials is an extended π-conjugated system that facilitates charge transport. uni-augsburg.de
This compound possesses a foundational π-conjugated structure. While the molecule itself is too small for high-performance applications, it serves as an excellent monomer or building block for larger, high-performance organic semiconductors. rsc.org It can be incorporated into conjugated polymers or larger molecular structures through chemical reactions involving its amino or nitrile groups. The inherent electronic asymmetry, with its donor-acceptor character, is a desirable trait in materials for organic photovoltaics and other electronic applications. The ability to chemically modify the molecule allows for fine-tuning of its electronic energy levels (HOMO/LUMO) to match the requirements of specific device architectures. uni-augsburg.deresearchgate.net
Incorporation into Polymeric Systems
Extensive literature searches have revealed a notable lack of specific research on the incorporation of this compound into polymeric systems. The following subsections detail the absence of findings in key areas of polymer chemistry.
Monomer or Co-monomer in Polymerization Studies
There is currently no available scientific literature detailing the use of this compound as either a monomer for homopolymerization or a co-monomer in polymerization studies. While research exists on the polymerization of structurally related compounds, such as aminostyrenes and acrylonitrile (B1666552), direct studies involving the polymerization of this compound have not been reported. The unique combination of an amino group, a nitrile group, and a carbon-carbon double bond in conjugation with a benzene (B151609) ring presents theoretical possibilities for its participation in various polymerization reactions. However, without experimental data, any discussion on its reactivity ratios, the properties of the resulting polymers, or its suitability for specific polymerization techniques remains speculative.
Modifiers for Material Properties (e.g., Glass Transition Temperature)
Consistent with the absence of its use in polymerization, there is no research on the application of this compound as a modifier for material properties. The glass transition temperature (Tg) is a critical parameter in polymer science, and it is influenced by factors such as chain flexibility, intermolecular forces, and the presence of bulky side groups. While the structure of this compound suggests it could potentially influence these factors if incorporated into a polymer backbone, no studies have been published that investigate or quantify this effect. Therefore, there is no data available on how this compound might alter the glass transition temperature or other mechanical or thermal properties of polymeric materials.
Catalytic Activity or Ligand Functionality in Non-Biological Systems
While direct studies on the catalytic activity of this compound are not present in the current body of scientific literature, its molecular structure suggests a potential for ligand functionality in coordination chemistry. The presence of both an amino group (-NH2) and a nitrile group (-C≡N) provides two potential coordination sites for metal ions.
Aminonitriles, as a class of compounds, have been shown to act as ligands, forming complexes with various transition metals. The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. Similarly, the nitrogen atom of the nitrile group also has a lone pair of electrons and can participate in coordination, although it is generally considered a weaker donor than an amino group.
The bidentate or monodentate coordination potential of molecules containing both amino and nitrile functionalities allows for the formation of stable metal complexes. The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions. Such metal complexes can, in turn, exhibit catalytic activity in various organic transformations. However, it must be emphasized that while the functional groups within this compound suggest this potential, there are no specific studies that have synthesized or characterized metal complexes of this compound or explored their catalytic applications.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research concerning 4-aminocinnamonitrile will undoubtedly prioritize the development of eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. The future lies in exploring innovative catalytic systems and alternative energy sources. For instance, the use of heterogeneous catalysts, such as magnetic nanoparticles, offers the advantage of easy recovery and reusability, contributing to a more sustainable process. nih.gov The principles of green chemistry, such as atom economy and the use of safer solvents, will guide the design of new synthetic pathways. researchgate.net
Exploring biocatalysis and enzymatic transformations presents another exciting avenue. Enzymes, operating under mild conditions with high selectivity, could offer a highly sustainable route to this compound and its derivatives. Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are gaining traction as a green synthetic tool and could be adapted for the synthesis of this compound. nih.gov
| Synthetic Approach | Key Features & Advantages | Potential for this compound |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced waste. | Development of reusable catalysts for key synthetic steps. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzymatic routes to this compound from bio-based precursors. |
| Mechanochemistry | Solvent-free or minimal solvent conditions, reduced energy consumption. | Solid-state synthesis to minimize solvent waste. |
| Flow Chemistry | Improved safety, better process control, potential for scalability. | Continuous flow synthesis for efficient and safe production. |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic strategies. For this compound, several areas warrant deeper mechanistic investigation, particularly in the realm of complex reactions such as cycloadditions.
The dienophilic and dipolarophilic nature of the activated double bond in this compound makes it a prime candidate for various cycloaddition reactions, including [4+2] and [3+2] cycloadditions. nih.govnih.gov Future research should focus on elucidating the precise mechanistic pathways of these reactions. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the transition states, activation energies, and the influence of substituents on reactivity and selectivity. unipr.itcsic.es For example, a study on the reaction of the closely related β-aminocinnamonitrile with benzonitrile (B105546) oxides has proposed a mechanism for the formation of isoxazole (B147169) and oxadiazole derivatives, highlighting the complex reactivity of such systems. rsc.org
Investigating the role of catalysts, including organocatalysts and metal complexes, in modulating the stereoselectivity and regioselectivity of these cycloadditions is another critical research direction. Understanding these catalytic cycles at a molecular level will enable the rational design of catalysts for the synthesis of complex, stereochemically defined molecules derived from this compound.
High-Throughput Computational Screening for New Derivatives with Tuned Properties
The convergence of computational chemistry and data science has opened up new frontiers in materials discovery. High-throughput computational screening, driven by methods like Density Functional Theory (DFT), can be a powerful tool to predict the properties of a vast library of this compound derivatives without the need for extensive experimental synthesis and characterization. researchgate.netnih.gov
By systematically modifying the substituents on the aromatic ring, the amino group, or the nitrile functionality, it is possible to create a virtual library of thousands of compounds. DFT calculations can then be employed to predict key electronic and optical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the bandgap, and absorption and emission spectra. researchgate.net This in-silico approach can identify promising candidates for specific applications, such as organic electronics or nonlinear optics.
For example, by tuning the electron-donating or electron-withdrawing nature of the substituents, it may be possible to design derivatives with tailored optoelectronic properties suitable for use in Organic Light Emitting Diodes (OLEDs) or other organic electronic devices. This computational pre-screening can significantly accelerate the discovery of new functional materials based on the this compound scaffold.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for process optimization, ensuring safety, and gaining mechanistic insights. Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy, are powerful tools for achieving this. azooptics.comspectroscopyonline.commt.com
Future research should focus on the application of these Process Analytical Technologies (PAT) to reactions involving this compound. For instance, the characteristic vibrational frequencies of the nitrile (C≡N) and amino (N-H) groups, as well as the carbon-carbon double bond, can be monitored to track the progress of a reaction in real-time. spectroscopyonline.com This allows for the precise determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading.
The implementation of fiber-optic probes allows for non-invasive, in-situ monitoring, eliminating the need for sampling and offline analysis. azooptics.com This is particularly advantageous for reactions that are sensitive to air or moisture, or for processes that occur under harsh conditions. The data obtained from these spectroscopic techniques can be used to build kinetic models and develop robust and efficient manufacturing processes for this compound and its derivatives.
| Spectroscopic Technique | Information Provided | Application in this compound Chemistry |
| In-situ FTIR | Changes in functional groups, reaction kinetics. | Monitoring the disappearance of starting materials and the formation of products. |
| In-situ Raman | Molecular vibrations, crystal structure, polymorphism. | Real-time analysis of polymerization reactions and crystallization processes. |
| In-situ NIR | Overtone and combination bands, concentration measurements. | Monitoring concentrations of reactants and products in solution. |
Exploration of this compound in Emerging Materials Technologies (beyond current scope)
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel polymers and materials with advanced properties. Future research will likely explore its incorporation into a variety of emerging technologies.
The presence of the amino and nitrile groups, along with the polymerizable double bond, suggests that this compound could be a valuable monomer for the synthesis of functional polymers. researchgate.netmdpi.comscirp.org These polymers could exhibit interesting properties such as high thermal stability, specific optical or electronic characteristics, or the ability to coordinate with metal ions. The synthesis and characterization of homopolymers and copolymers of this compound is a largely unexplored area with significant potential. mdpi.comrsc.org
Furthermore, the electron-rich nature of the this compound scaffold suggests its potential use in the development of organic electronic materials. Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification makes this a promising avenue for future materials research.
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product, are highly efficient and atom-economical transformations. The versatile reactivity of this compound makes it an ideal candidate for the development of novel MCRs.
The amino group can act as a nucleophile, the nitrile group can participate in cyclization reactions, and the double bond can undergo various additions. This combination of reactive sites opens the door to a wide range of MCRs for the synthesis of diverse heterocyclic scaffolds, such as pyridines and pyrimidines. researchgate.netresearchgate.net For example, the reaction of a compound with a similar structural motif, malononitrile (B47326), with aldehydes and other reagents is a well-established method for the synthesis of various pyridine (B92270) derivatives. researchgate.net
Future research should focus on exploring the participation of this compound in known MCRs, such as the Biginelli or Hantzsch reactions, as well as developing novel MCRs that exploit its unique reactivity. scienceandtechnology.com.vn This approach would provide rapid and efficient access to libraries of complex molecules with potential applications in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Aminocinnamonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between nitrile precursors and amine derivatives under controlled pH and temperature. For example, refluxing in anhydrous solvents like acetonitrile with catalytic bases (e.g., triethylamine) can optimize yield. Purity is assessed via HPLC (using standards like 4-Aminoquinaldine ) or NMR to detect unreacted intermediates .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹) . Mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves structural isomers by comparing coupling constants and chemical shifts to reference databases (e.g., NIST Chemistry WebBook ).
Q. What are the key stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer : Stability studies involve accelerated degradation tests under varying pH, light, and temperature. For instance, UV-Vis spectroscopy tracks absorbance changes in buffered solutions, while TGA/DSC evaluates thermal decomposition thresholds. Storage recommendations (e.g., desiccated, -20°C) are derived from these datasets .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodological Answer : Systematic meta-analysis of literature data using tools like Connected Papers identifies outliers. Repetition under standardized conditions (e.g., OECD guidelines for solubility testing) with controls (e.g., ionic strength adjustments) isolates variables. Statistical tools (ANOVA, t-tests) validate reproducibility .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Catalytic systems (e.g., Pd/ligand complexes) are tested under inert atmospheres, with reaction progress monitored via GC-MS. Kinetic studies (Eyring plots) differentiate between nucleophilic aromatic substitution and radical pathways. Computational modeling (DFT) validates proposed intermediates .
Q. How can researchers address challenges in quantifying trace impurities (e.g., nitrosamines) in this compound batches?
- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., ⁵N-4-Aminocinnamonitrile) enhances sensitivity. Method validation follows ICH Q2(R1) guidelines, including LOD/LOQ calculations and matrix effect assessments using environmental analysis protocols .
Q. What experimental frameworks are recommended for evaluating the biological activity of this compound derivatives?
- Methodological Answer : High-throughput screening (HTS) assays (e.g., enzyme inhibition) use dose-response curves (IC₅₀ calculations). Structural analogs (e.g., 4-Aminoquinoline-6-carbonitrile ) serve as positive controls. Data interpretation includes QSAR modeling to correlate substituent effects with activity .
Data Analysis and Reporting
Q. How should researchers statistically analyze variability in experimental replicates for this compound studies?
- Methodological Answer : Use error propagation models for synthetic yield data and Bland-Altman plots for analytical method comparisons. Reporting guidelines (e.g., CONSORT for biological assays) ensure transparency in raw data inclusion and outlier justification .
Q. What strategies are effective for reconciling conflicting computational and experimental results (e.g., dipole moments, binding affinities)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
